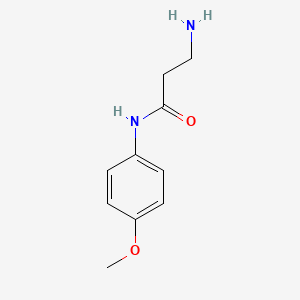

3-氨基-N-(4-甲氧基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-amino-N-(4-methoxyphenyl)propanamide” is a chemical compound with the molecular weight of 194.23 . It is available in oil form . The IUPAC name for this compound is N-(3-amino-4-methoxyphenyl)propanamide .

Molecular Structure Analysis

The InChI code for “3-amino-N-(4-methoxyphenyl)propanamide” is1S/C10H14N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h4-6H,3,11H2,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is an oil with a molecular weight of 194.23 . The InChI key, which is a unique identifier for the compound, isKQGBYRNFIMZEBI-UHFFFAOYSA-N .

科学研究应用

抗氧化和抗癌活性

3-氨基-N-(4-甲氧基苯基)丙酰胺在癌症研究领域显示出有希望的结果。一项研究表明其衍生物具有显著的抗氧化活性,有些比抗坏血酸效果更好。其抗癌活性已在人类胶质母细胞瘤U-87和三阴性乳腺癌MDA-MB-231细胞系中进行了测试,表明其在癌症治疗中具有潜力作为治疗药物(Tumosienė等,2020)。

腐蚀抑制

研究探讨了3-氨基-N-(4-甲氧基苯基)丙酰胺衍生物在腐蚀控制中的应用。一种衍生物,3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑,显示出对盐酸中低碳钢腐蚀的高抑制效率,表明其作为腐蚀抑制剂的潜力(Bentiss et al., 2009)。

抗菌和抗真菌剂

3-氨基-N-(4-甲氧基苯基)丙酰胺的衍生物已被合成并显示出显著的抗菌和抗真菌活性。一些衍生物表现出与标准抗菌和抗真菌剂相当的活性,突显了它们在抗微生物应用中的潜力(Helal et al., 2013)。

镇痛活性

已研究了3-氨基-N-(4-甲氧基苯基)丙酰胺衍生物的镇痛(止痛)活性,显示其在疼痛管理中的潜力。一些化合物在小鼠疼痛缓解测试中表现出比阿司匹林更高的效力(Doğruer等,2000)。

褪黑激素受体结合

该化合物已被用于研究褪黑激素受体的结合位点。包括3-氨基-N-(4-甲氧基苯基)丙酰胺在内的取代苯基烷酰胺已被合成为潜在的褪黑激素类似物。这项研究提供了关于与褪黑激素受体的相互作用的见解,这可能对睡眠和昼夜节律调节产生影响(Garratt et al., 1996)。

药物设计中的理化性质

已对3-氨基-N-(4-甲氧基苯基)丙酰胺衍生物的理化性质进行了研究,以探讨其在药物设计中的潜力。这包括研究脂溶性、表面活性和吸附性,这些对于理解药物结构与生物活性之间的关系至关重要(Stankovicová等,2014)。

肿瘤细胞选择性和抗增殖活性

研究表明,3-氨基-N-(4-甲氧基苯基)丙酰胺的某些衍生物对特定肿瘤细胞类型表现出选择性的抗增殖活性。这表明这些化合物在靶向癌症治疗中具有潜力(Thomas et al., 2017)。

唑类衍生物的合成和抗菌活性

已研究了从3-氨基-N-(4-甲氧基苯基)丙酰胺合成唑类衍生物及其抗菌活性。这项研究有助于开发新的抗菌剂(Tumosienė等,2012)。

在中枢神经系统疾病中的应用

已经研究了3-氨基-N-(4-甲氧基苯基)丙酰胺的衍生物,以探讨其在治疗中枢神经系统疾病中的潜力。评估了它们的肌肉松弛和抗惊厥活性,展示了它们在神经系统疾病中的潜在用途 (Tatee et al., 1986)。

作用机制

Target of Action

It has been found to exhibit antioxidant and anticancer activities , suggesting that it may interact with molecular targets involved in oxidative stress and cancer pathways.

Mode of Action

Its antioxidant activity suggests that it may interact with reactive oxygen species (ros) and reactive nitrogen species (nos), neutralizing them and preventing oxidative stress . Its anticancer activity could be due to interactions with cellular targets that inhibit the proliferation of cancer cells .

Biochemical Pathways

Given its antioxidant and anticancer activities, it may influence pathways related to oxidative stress and cell proliferation .

Result of Action

3-amino-N-(4-methoxyphenyl)propanamide has been found to exhibit antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant . This suggests that it may effectively neutralize ROS and NOS, preventing oxidative stress and potentially protecting cells from damage . In addition, it has demonstrated anticancer activity, particularly against human glioblastoma U-87 cells .

安全和危害

The compound is associated with certain hazards. Safety information includes pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

IUPAC Name |

3-amino-N-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZGQPNGBGISAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)

![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)

![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)